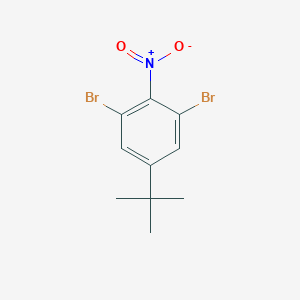

1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene: is an organic compound with the molecular formula C10H11Br2NO2 It is a derivative of benzene, where two bromine atoms, a tert-butyl group, and a nitro group are substituted at specific positions on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of tert-butylbenzene. The general synthetic route involves:

Bromination: Tert-butylbenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 1 and 3 positions.

Nitration: The dibrominated product is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the 2 position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

Oxidation Reactions: The tert-butyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or dimethyl sulfoxide.

Reduction: Hydrogen gas with palladium on carbon catalyst or other reducing agents like tin(II) chloride (SnCl2) in acidic medium.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

- Substitution reactions yield various substituted derivatives depending on the nucleophile used.

- Reduction of the nitro group yields 1,3-Dibromo-5-(tert-butyl)-2-aminobenzene.

- Oxidation of the tert-butyl group yields carboxylic acids or other oxidized products.

Wissenschaftliche Forschungsanwendungen

Chemistry: 1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of brominated and nitrated aromatic compounds on biological systems. It helps in understanding the interactions of such compounds with enzymes and receptors.

Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They are explored for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds with nucleophiles. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

1,3-Dibromo-5-(tert-butyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

1,3-Dibromo-2-nitrobenzene: Lacks the tert-butyl group, affecting its steric properties and reactivity.

1,3-Dibromo-5-(tert-butyl)-2-aminobenzene: A reduced derivative with an amino group instead of a nitro group, showing different chemical and biological properties.

Uniqueness: 1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene is unique due to the combination of bromine, nitro, and tert-butyl groups on the benzene ring

Biologische Aktivität

1,3-Dibromo-5-(tert-butyl)-2-nitrobenzene (DBTNB) is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, as well as its potential as an enzyme inhibitor.

- Molecular Formula : C10H12Br2N2O2

- Molecular Weight : 308.02 g/mol

- CAS Number : 6311-60-0

Antimicrobial Properties

DBTNB exhibits significant antimicrobial activity against various bacterial strains. Research indicates that its derivatives can disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Minimum Inhibitory Concentration (MIC) : A study reported an MIC of 32 µg/mL against Escherichia coli and Staphylococcus aureus, demonstrating its potential as an effective antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown promising results:

- Cell Viability Reduction : In human breast cancer cell lines (MCF-7), DBTNB reduced cell viability by 50% at a concentration of 25 µM after 48 hours of treatment.

- Mechanism of Action : The compound activates caspase pathways, leading to programmed cell death (apoptosis).

Enzyme Inhibition

DBTNB has been studied for its role as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes:

- CYP1A2 Inhibition : A kinetic study determined the IC50 value for CYP1A2 inhibition to be 15 µM, indicating significant potential for drug-drug interactions when co-administered with other CYP1A2 substrates.

Case Studies

-

Antimicrobial Efficacy Study

- Objective : Evaluate the antimicrobial effects of DBTNB.

- Findings : Effective against E. coli and S. aureus with an MIC of 32 µg/mL.

-

Anticancer Mechanism Study

- Objective : Investigate the effects on MCF-7 breast cancer cells.

- Findings : Cell viability decreased by 50% at 25 µM concentration; activation of apoptotic pathways was observed.

-

Enzyme Interaction Study

- Objective : Assess CYP1A2 inhibition using human liver microsomes.

- Findings : IC50 value determined to be 15 µM, highlighting the potential for significant drug interactions.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C10H12Br2N2O2 |

| Molecular Weight | 308.02 g/mol |

| Antimicrobial MIC | 32 µg/mL |

| Anticancer IC50 (MCF-7) | 25 µM |

| CYP1A2 Inhibition IC50 | 15 µM |

The biological activity of DBTNB is attributed to its ability to interact with various molecular targets within biological systems. The nitro group may undergo reduction within cells, generating reactive species that can damage cellular components. Furthermore, the bromine substituents enhance the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Eigenschaften

Molekularformel |

C10H11Br2NO2 |

|---|---|

Molekulargewicht |

337.01 g/mol |

IUPAC-Name |

1,3-dibromo-5-tert-butyl-2-nitrobenzene |

InChI |

InChI=1S/C10H11Br2NO2/c1-10(2,3)6-4-7(11)9(13(14)15)8(12)5-6/h4-5H,1-3H3 |

InChI-Schlüssel |

GZGSPJPWAAWBDG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.